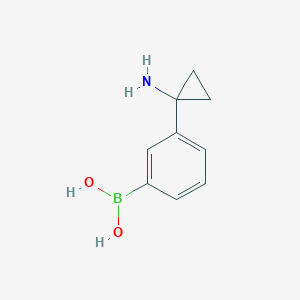

(3-(1-Aminocyclopropyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(1-Aminocyclopropyl)phenyl)boronic acid is an organic compound with the molecular formula C₉H₁₂BNO₂. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-Aminocyclopropyl)phenyl)boronic acid typically involves the reaction of a cyclopropylamine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(3-(1-Aminocyclopropyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Various substituted amines or alcohols.

Scientific Research Applications

(3-(1-Aminocyclopropyl)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-(1-Aminocyclopropyl)phenyl)boronic acid involves its interaction with various molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful for enzyme inhibition and protein labeling . The compound’s boronic acid group can also participate in coordination chemistry, forming complexes with metal ions and other ligands .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Lacks the cyclopropyl and amino groups, making it less versatile in certain reactions.

Cyclopropylboronic acid: Lacks the phenyl and amino groups, limiting its applications in organic synthesis.

Aminophenylboronic acid: Lacks the cyclopropyl group, affecting its reactivity and stability.

Uniqueness

(3-(1-Aminocyclopropyl)phenyl)boronic acid is unique due to the presence of both the cyclopropyl and amino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis, medicinal chemistry, and materials science .

Biological Activity

(3-(1-Aminocyclopropyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂BNO₂

- Molecular Weight : 169.01 g/mol

- Functional Groups : Boronic acid group attached to a phenyl ring with a cyclopropyl amine substitution.

This unique structure allows this compound to engage in reversible covalent bonding with various biological targets, making it a candidate for drug development and therapeutic applications.

1. Enzyme Inhibition

The compound has been shown to inhibit proteasome activity, which is critical for protein degradation pathways in cells. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

2. Antioxidant and Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antioxidant activity, with an IC50 value of 0.11 µg/mL in DPPH free radical scavenging assays. Additionally, it demonstrates antibacterial effects against Escherichia coli at concentrations of 6.50 mg/mL .

3. Cytotoxicity

In vitro studies have reported that the compound shows a high cytotoxic effect on cancer cell lines such as MCF-7, with an IC50 value of 18.76 µg/mL, while displaying minimal toxicity towards healthy cell lines .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar boronic acids:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Aminophenylboronic Acid | Aminophenylboronic Acid | Lacks cyclopropane; simpler structure |

| 4-(1-Aminocyclopropyl)phenylboronic Acid | Aminophenylboronic Acid | Different substitution pattern on phenyl ring |

| 3-Chlorophenylboronic Acid | Chlorophenylboronic Acid | Contains chlorine substituent; different reactivity |

| 2-Methylphenylboronic Acid | Methyl-substituted Boronic | Methyl group alters electronic properties |

The cyclopropane amine substitution in this compound may enhance its biological activity compared to its analogs.

Study on Antioxidant and Antimicrobial Activities

A study evaluated the antioxidant, antibacterial, and anticancer activities of this compound in cream formulations. The results indicated strong antioxidant properties and effective antibacterial action against E. coli, supporting its potential use in pharmaceutical and cosmetic applications .

Boron Neutron Capture Therapy (BNCT)

Research into amino acid-based boron carriers has highlighted the role of compounds like this compound in BNCT, which is a promising treatment for various tumors. The compound's ability to accumulate in tumor cells enhances its therapeutic efficacy .

Properties

Molecular Formula |

C9H12BNO2 |

|---|---|

Molecular Weight |

177.01 g/mol |

IUPAC Name |

[3-(1-aminocyclopropyl)phenyl]boronic acid |

InChI |

InChI=1S/C9H12BNO2/c11-9(4-5-9)7-2-1-3-8(6-7)10(12)13/h1-3,6,12-13H,4-5,11H2 |

InChI Key |

BFECHGSMWWJAFM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C2(CC2)N)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.